An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthetic methodologies, and its significant role as a scaffold in the development of targeted therapeutics.
Core Compound Identification
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Chemical Name: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Synonyms: 7-Azaindole-2-carboxaldehyde, 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde[1]
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CAS Number: 394223-03-1[2]
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Molecular Structure:
Chemical structure of the core compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | -20°C, sealed, away from moisture | |
| InChI | 1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10) | [1] |
| InChIKey | ATTNRYFIYJHUOG-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(NC(=C2)C=O)N=C1 | [1] |
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as a versatile intermediate for the synthesis of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.[3][4] Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The pyrrolopyridine core acts as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.[3] For instance, compound 4h , a derivative, demonstrated significant pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[3][5]
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Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been identified as a promising core for the development of selective PDE4B inhibitors.[6] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) and is a therapeutic target for inflammatory and neurological disorders.[7] A series of derivatives showed moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 µM.[6]
Key Signaling Pathways
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[8][9][10] Dysregulation of this pathway is a known driver in oncology.
FGFR Signaling Pathway and Inhibition.
PDE4B is an enzyme that specifically hydrolyzes cyclic AMP (cAMP), a crucial second messenger. By degrading cAMP, PDE4B terminates the signaling cascades initiated by G-protein coupled receptors (GPCRs) that lead to cAMP production. Inhibition of PDE4B increases intracellular cAMP levels, activating Protein Kinase A (PKA) and other downstream effectors, which in turn modulate inflammatory responses and neuronal functions.[7][11][12]
PDE4B Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of bioactive molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold often involves a multi-step process, starting from a functionalized pyrrolopyridine core.
General Synthetic Workflow.
This protocol is adapted from the synthesis of (E)-3-(3,5-dimethoxyphenyl)-1-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-en-1-one, a precursor to a potent FGFR inhibitor.[3]
Materials:
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5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)
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3,5-dimethoxybenzaldehyde (150 mg, 1.1 mmol)
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Potassium hydroxide (281 mg, 5 mmol)
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Methanol (7 mL)
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Eluent: 5% Methanol in Dichloromethane (DCM)
Procedure:
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To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
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Stir the reaction mixture at 50°C for 5 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the mixture to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using 5% methanol in DCM as the eluent to yield the desired product.
This protocol highlights a key synthetic transformation where the pyrrolopyridine core is elaborated, demonstrating its utility as a foundational scaffold in the synthesis of complex, biologically active molecules.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
